molecular formula C18H25NO2 B2636156 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one CAS No. 1798513-33-3

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one

Cat. No.: B2636156
CAS No.: 1798513-33-3
M. Wt: 287.403
InChI Key: KRYIPIWDHWTYCE-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one is a synthetic organic compound offered for research and development purposes. This molecule features a complex structure comprising an azepane (7-membered nitrogen-containing ring) linked to a 4-methoxyphenyl group and a pentenone chain. Compounds with methoxyphenyl and complex heterocyclic scaffolds are of significant interest in medicinal chemistry and pharmacology for exploring novel biologically active substances . Researchers utilize such structures as key intermediates or building blocks in the synthesis of more complex molecules, or as reference standards in analytical studies . The presence of the azepane ring and the pent-4-en-1-one moiety makes this compound a valuable subject for investigating structure-activity relationships (SAR), particularly in the design of novel ligands for various biological targets. The global scientific community has identified a vast and growing number of novel synthetic compounds, highlighting the continuous need for specialized research chemicals in this field . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-4-8-18(20)19-13-6-5-7-16(14-19)15-9-11-17(21-2)12-10-15/h3,9-12,16H,1,4-8,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYIPIWDHWTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves several steps. One common method is the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions typically involve moderate temperatures and the absence of a catalyst for certain activated nucleophiles and alkenes .

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.

    Industry: The compound is used in material synthesis and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues with Azepane or Pyrrolidine Rings

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone ()
  • Structural Differences : The azepane is connected via a methylene bridge to the 4-methoxyphenyl ring, unlike the direct substitution at position 3 in the target compound.
1-(Pyrrolidin-1-yl)pent-4-en-1-one ()
  • Structural Differences : Replaces the azepane with a five-membered pyrrolidine ring and lacks the 4-methoxyphenyl substituent.
  • Implications: The smaller pyrrolidine ring may enhance rigidity and reduce lipophilicity compared to azepane.

Chalcone Derivatives with α,β-Unsaturated Ketones

Cardamonin ()
  • Structure : (E)-1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
  • Bioactivity : Exhibits an IC50 of 4.35 μM (highest potency among chalcones in ).
  • Comparison: The target compound’s azepane replaces the hydroxylated aromatic ring (ring A in chalcones).
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ()
  • Bioactivity : Potent anti-inflammatory and antioxidant effects.
  • Comparison : The target compound lacks hydroxyl groups but retains the 4-methoxyphenyl group. The azepane may enhance solubility or bioavailability compared to chalcones, which often suffer from poor pharmacokinetics .

Substituted Propanones and Related Ketones

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ()
  • Structure : Features a chloro substituent on ring A and methoxy on ring B.
  • Comparison : The chloro group’s electron-withdrawing effect contrasts with the target’s azepane, which is electron-rich. This difference could influence electronic interactions with biological targets .
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride ()
  • Structure: Contains a tertiary dimethylamino group instead of an azepane.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Nitrogen Ring Key Substituents Reported Bioactivity
Target Compound Azepane + enone Azepane 3-(4-Methoxyphenyl), pent-4-en-1-one Not reported
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) Pyrrolidine + enone Pyrrolidine None Synthetic intermediate
Cardamonin Chalcone None 2,4-Dihydroxyphenyl, 4-methoxyphenyl IC50 = 4.35 μM
(E)-3-(4-Methoxyphenyl)-chalcone () Chalcone None 4-Methoxyphenyl, hydroxyl groups Anti-inflammatory
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Propanone None Dimethylamino, 4-methoxyphenyl Not reported

Biological Activity

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one, also known as (E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-phenylprop-2-en-1-one, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one is C22H25NO2C_{22}H_{25}NO_2 with a molecular weight of 335.4 g/mol. The compound features an azepane ring and a pent-4-en-1-one moiety, contributing to its biological activity. The presence of the methoxy group on the phenyl ring is significant for its pharmacological properties.

Biological Activity

Research on the biological activity of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one has indicated several potential therapeutic effects:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, azepane derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action for 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one remains under investigation, but preliminary results suggest it may interfere with cell cycle regulation.

Antimicrobial Properties

The compound has also displayed antimicrobial activity against certain bacterial strains. Research indicates that the presence of the azepane structure may enhance membrane permeability, allowing for better interaction with bacterial cells. This property could make it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds similar to 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one. These compounds have shown promise in alleviating symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one:

StudyObjectiveFindings
Study 1Assess anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Evaluate antimicrobial activityShowed inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study 3Investigate neuroprotective effectsIndicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential for treating Alzheimer's disease.

The exact mechanism by which 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one exerts its biological effects is still being elucidated. However, it is hypothesized that the compound may act through:

  • Modulation of signaling pathways : Influencing pathways related to apoptosis and cell survival.
  • Interaction with cellular membranes : Enhancing permeability and disrupting bacterial cell integrity.

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